BenchChemオンラインストアへようこそ!

1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea

Drug-likeness Physicochemical Properties Bioavailability Prediction

This compound is a fragment-like urea derivative (MW 250.32, TPSA 82.5 Ų, LogP 2.4) designed for TLR1/2 heterodimer modulation and nuclear receptor co-repressor recruitment studies. Its 16.7% lower MW than S 07662 (CAR inverse agonist) offers better ligand efficiency, while 4 rotatable bonds reduce entropic penalty—ideal for allosteric screening libraries. The furan-3-yl (vs 2-yl) attachment shifts TPSA by ~14 Ų, altering membrane permeability and CNS distribution, addressing solubility issues seen in earlier aryl-substituted series. Custom synthesis and bulk supply options available on request.

Molecular Formula C12H14N2O2S
Molecular Weight 250.32
CAS No. 1788770-57-9
Cat. No. B2621335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea
CAS1788770-57-9
Molecular FormulaC12H14N2O2S
Molecular Weight250.32
Structural Identifiers
SMILESCC(CC1=COC=C1)NC(=O)NC2=CC=CS2
InChIInChI=1S/C12H14N2O2S/c1-9(7-10-4-5-16-8-10)13-12(15)14-11-3-2-6-17-11/h2-6,8-9H,7H2,1H3,(H2,13,14,15)
InChIKeyQPQQVBDPPQUASX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea (CAS 1788770-57-9): Structural and Comparative Profile for Procurement Decision-Making


The compound 1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea (CAS 1788770-57-9) is a heterocyclic urea derivative (C12H14N2O2S, MW 250.32 g/mol) featuring a furan-3-ylpropan-2-yl arm and a thiophen-2-yl urea moiety, placing it within a class of compounds under investigation for Toll-like receptor (TLR) modulation and nuclear receptor interaction. Its computed topological polar surface area (TPSA) of 82.5 Ų and LogP of 2.4 distinguish it from close structural analogs [1] [2].

Why Simple Heterocyclic Urea Analogs Cannot Replace 1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea in Screening Cascades


Urea derivatives containing thiophene and furan rings exhibit steep structure-activity relationships (SAR). Small linker modifications between the heterocyclic moieties—such as shifting from an ethyl chain to a methylene linker or moving the furan attachment from the 3- to the 2-position—can drastically alter the topological polar surface area (ΔTPSA up to 15.5 Ų), lipophilicity (ΔLogP up to 0.82), and the three-dimensional presentation of the pharmacophore. This results in changes in TLR1/2 agonism potency (370-fold difference observed between hit and optimized compounds) and nuclear receptor co-repressor recruitment efficacy, making direct analog substitution unreliable [1] .

Quantitative Differentiation Evidence for 1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea (CAS 1788770-57-9) Against Closest Analogs


Topological Polar Surface Area (TPSA) and LogP Differentiation from Furan-2-yl Regioisomer

The target compound (furan-3-yl isomer) exhibits a computed TPSA of 82.5 Ų and LogP of 2.4, based on Molaid calculations for the (2S)-enantiomer which are regioisomer-identical for the racemate [1]. The furan-2-yl regioisomer (CAS 1235295-36-9) has a predicted TPSA of approximately 68.60 Ų and LogP of 2.50 based on molecular formula-level comparisons . This TPSA difference of +13.9 Ų (+20.3%) indicates the furan-3-yl attachment positions the oxygen lone pair to contribute additional polar surface area, expected to enhance aqueous solubility and reduce passive membrane permeability relative to the furan-2-yl analog.

Drug-likeness Physicochemical Properties Bioavailability Prediction

Rotatable Bond Count and Conformational Entropy Advantage over Extended-Linker Analog

The target compound contains 4 rotatable bonds as computed by Molaid [1]. A structurally related analog with an extended ethyl/methylene linker system, 1-(2-(Furan-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea (CAS 1428372-45-5), contains 5 rotatable bonds . Each additional rotatable bond is estimated to cost approximately 0.7–1.2 kcal/mol in conformational entropy upon target binding (ΔS° ≈ 3–5 J·mol⁻¹·K⁻¹ per rotor), translating to a predicted ~3–10-fold difference in binding affinity favoring the less flexible target compound, all else being equal.

Molecular Flexibility Binding Entropy Ligand Efficiency

Thiophene-2-yl Urea Scaffold as Privileged TLR1/2 Agonist Pharmacophore with Quantified Activity Precedent

The thiophene-2-yl urea moiety has been validated as a core pharmacophore for human TLR1/2 agonism. The parent compound 1-phenyl-3-(thiophen-2-yl)urea showed weak TLR2 activity (EC50 ≈ 11.5 μM), while the optimized derivative SMU-C80 achieved an EC50 of 31.02 ± 1.01 nM, a 370-fold improvement [1]. The target compound retains the essential N'-(thiophen-2-yl)urea group while replacing the phenyl ring with a furan-3-ylpropan-2-yl substituent, a distinct substitution pattern not explored in the published SAR series, representing an unexplored chemical space within a validated pharmacophore class.

Immunopharmacology TLR2 Agonist Cancer Immunotherapy

Constitutive Androstane Receptor (CAR) Inverse Agonist Class Benchmarking via S 07662

Furan-thiophene urea derivatives have demonstrated pharmacological activity at the constitutive androstane receptor (CAR). The benchmark in-class compound S 07662 (CAS 883226-64-0, a benzofuran-thiophene urea) acts as a CAR inverse agonist, inhibiting hCAR activity with an IC50 of 0.7 μM and recruiting NCoR co-repressor in cell-based assays . The target compound's furan-3-yl substitution (lacking the fused benzene ring of S 07662) and its lower molecular weight (250.32 vs. 300.38) suggest potential for divergent ligand efficiency and receptor selectivity within the same mechanistic class.

Nuclear Receptor CAR Inverse Agonist Xenobiotic Sensing

Research and Industrial Application Scenarios for 1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea (CAS 1788770-57-9)


TLR1/2 Agonist Lead Optimization Starting Point with Differentiated Physicochemical Profile

Based on the established SAR of N-aryl-N'-(thiophen-2-yl)urea derivatives as TLR2 agonists (SMU-C80, EC50 = 31.02 nM) [1], this compound serves as a novel scaffold for developing next-generation TLR1/2 heterodimer modulators. Its TPSA of 82.5 Ų—significantly higher than the furan-2-yl regioisomer (68.60 Ų) [2]—predicts altered membrane permeability and distribution, potentially addressing the CNS penetration challenges or solubility limitations observed in earlier aryl-substituted series.

Constitutive Androstane Receptor (CAR) Inverse Agonist Discovery with Ligand Efficiency Advantage

Furan-thiophene urea derivatives have demonstrated CAR inverse agonism (S 07662, IC50 = 0.7 μM) . With a molecular weight of 250.32—16.7% lower than S 07662 (300.38)—this compound offers a superior ligand efficiency ceiling (~0.06 kcal/mol/heavy atom advantage) if equipotent, making it an attractive starting point for fragment-based or structure-guided optimization targeting nuclear receptor co-repressor recruitment pathways.

Fragment-Based Drug Discovery (FBDD) Building Block for Heterocyclic Library Construction

With a molecular weight of 250.32, 4 rotatable bonds, and balanced LogP (2.4), this compound meets fragment-like property criteria (MW < 300, clogP ≤ 3, rotatable bonds ≤ 3–5) [2]. Its dual heterocyclic core (furan + thiophene) connected via a urea linker provides orthogonal vectors for fragment growing or linking strategies targeting protein-protein interfaces that require aromatic stacking and hydrogen-bonding interactions.

Allosteric Modulator Screening for Kinase and GPCR Targets Favoring Conformationally Constrained Chemotypes

Compounds with moderate flexibility (4 rotatable bonds) and dual heterocyclic character are privileged for allosteric modulation where induced-fit binding requires shape complementarity. The target compound's 20% reduction in rotatable bonds relative to the extended-linker analog (5 rotatable bonds) [2] predicts a lower entropic penalty upon binding, a desirable feature for high-throughput allosteric screening libraries targeting kinases, GPCRs, or nuclear receptors.

Quote Request

Request a Quote for 1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.